N-Ethyl-5'-carboxamido adenosine is classified under nucleoside derivatives, specifically as a modified form of adenosine. It is cataloged in databases such as ChEBI (Chemical Entities of Biological Interest) under the identifier CHEBI:73284, which provides detailed information regarding its chemical properties and biological significance . The compound has been studied for its interactions with specific receptors, particularly the adenosine A2A receptor, which plays a crucial role in various physiological processes.
The synthesis of N-Ethyl-5'-carboxamido adenosine can be achieved through several chemical methodologies. One common approach involves the modification of adenosine through the introduction of an ethyl carboxamide group. This process typically requires:
The reaction mechanism generally involves nucleophilic attack by the amine group of adenosine on the electrophilic carbon of the ethylating agent, followed by hydrolysis to yield N-Ethyl-5'-carboxamido adenosine.
N-Ethyl-5'-carboxamido adenosine has a molecular formula of CHNO and a molecular weight of approximately 307.31 g/mol. The structural representation includes:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its conformation and spatial arrangement .
N-Ethyl-5'-carboxamido adenosine participates in various chemical reactions typical for nucleosides, including:
These reactions are essential for understanding its potential biological roles and therapeutic applications.
The mechanism of action of N-Ethyl-5'-carboxamido adenosine primarily involves its interaction with adenosine receptors, particularly the A2A receptor. Upon binding, it induces conformational changes in the receptor, activating intracellular signaling cascades that can lead to various physiological effects such as:
Research indicates that this compound may exhibit anti-inflammatory properties and could be beneficial in treating conditions related to excess inflammation or ischemia .
N-Ethyl-5'-carboxamido adenosine displays several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings and potential formulation in pharmaceutical applications.
N-Ethyl-5'-carboxamido adenosine has several applications in scientific research:
N-Ethyl-5'-carboxamido adenosine (NECA) exhibits a distinct molecular architecture that underpins its broad affinity across adenosine receptor subtypes. The compound features a purine nucleoside scaffold with critical modifications: a 5'-N-ethylcarboxamide group replacing the native ribose hydroxyl, and an unmodified adenine base [1] [4] [8]. These structural elements confer high binding versatility while differentiating its pharmacological profile from endogenous adenosine.
The 5'-N-ethylcarboxamide moiety serves as the primary structural determinant for receptor recognition, forming hydrogen bonds with transmembrane residues conserved across adenosine receptor subtypes. Molecular docking studies reveal that this carboxamide group interacts with asparagine residues in transmembrane helix 6 (TM6) and histidine in TM7 of adenosine A₁ and A₂ₐ receptors, respectively [3] [5]. The ethyl substituent enhances hydrophobic interactions within the receptor binding pocket, contributing to NECA's higher affinity compared to unmodified adenosine.
Comparative binding studies demonstrate significant affinity variations across adenosine receptor subtypes. NECA exhibits nanomolar affinity for human adenosine receptors with Kᵢ values of 14 nM (A₁), 20 nM (A₂ₐ), and 6.2 nM (A₃) [8]. This binding profile contrasts sharply with its micromolar-range activity at the A₂в receptor (EC₅₀ = 2.4 µM), reflecting subtype-specific accessibility of the binding pocket [2] [8]. The structural basis for this differential affinity resides in extracellular loop conformation and transmembrane helix positioning, which create a more constrained orthosteric pocket in A₂в receptors that accommodates NECA less efficiently.
Table 1: Binding Affinity of NECA at Human Adenosine Receptor Subtypes
| Receptor Subtype | Kᵢ/EC₅₀ Value | Structural Determinants |
|---|---|---|
| A₁ | 14 nM | Asn⁶.⁵⁵ hydrogen bonding, His²⁵⁶ hydrophobic interaction |
| A₂ₐ | 20 nM | His²⁷⁸ hydrogen bonding, Glu¹⁶⁹ hydrophobic interaction |
| A₂в | 2.4 µM | Constricted binding pocket, reduced hydrogen bonding capacity |
| A₃ | 6.2 nM | Trp²⁴³ stacking interaction, His²⁵¹ hydrogen bonding |
Modifications at the 2-position of the adenine ring profoundly impact receptor selectivity. Research on 2-substituted adenosine derivatives demonstrates that 2-[2-(1-naphthyl)ethyloxy] substitution enhances A₂ₐ affinity (Kᵢ = 3.8 nM), while 2-[2-(2-naphthyl)ethyloxy] modification increases A₂в potency (EC₅₀ = 1.4 µM) [2]. These findings highlight the critical spatial orientation of substituents within the binding pocket and reveal opportunities for developing subtype-selective NECA analogs through targeted structural modifications.
NECA displays complex efficacy patterns across adenosine receptor subtypes, functioning as a full agonist at A₁, A₂ₐ, and A₃ receptors while exhibiting partial agonism at the A₂в subtype. This differential efficacy stems from variations in receptor-G protein coupling efficiency and subsequent intracellular signaling cascades [2] [5] [8].
In functional assays using Chinese hamster ovary cells expressing human adenosine receptors, NECA potently inhibits cyclic adenosine monophosphate accumulation at A₁ receptors (IC₅₀ ≈ 15 nM) and stimulates cyclic adenosine monophosphate production at A₂ₐ receptors (EC₅₀ ≈ 25 nM) [2] [8]. The compound demonstrates exceptional potency at A₃ receptors, effectively inhibiting cyclic adenosine monophosphate production with an EC₅₀ of approximately 10 nM in intact cell assays. At A₂в receptors, NECA stimulates cyclic adenosine monophosphate accumulation with an EC₅₀ of 1.4 µM, significantly less potent than its effects at other subtypes yet still physiologically relevant in high-adenosine microenvironments [2].
Table 2: Functional Activity of NECA at Adenosine Receptor Subtypes
| Receptor Subtype | Signaling Pathway | Efficacy Profile | Functional Potency |
|---|---|---|---|
| A₁ | Gᵢ-mediated AC inhibition | Full agonist | IC₅₀ = 15 nM (cyclic adenosine monophosphate inhibition) |
| A₂ₐ | Gₛ-mediated AC activation | Full agonist | EC₅₀ = 25 nM (cyclic adenosine monophosphate stimulation) |
| A₂в | Gₛ-mediated AC activation | Partial agonist | EC₅₀ = 1.4 µM (cyclic adenosine monophosphate stimulation) |
| A₃ | Gᵢ-mediated AC inhibition | Full agonist | EC₅₀ = 10 nM (cyclic adenosine monophosphate inhibition) |
Species-dependent differences significantly impact NECA's pharmacological profile, particularly at the A₃ receptor. While NECA exhibits high affinity for human A₃ receptors (Kᵢ = 6.2 nM), its affinity for rat A₃ receptors is approximately 10-fold lower [2]. This divergence stems from sequence variations in the second extracellular loop, which alters the receptor's conformational dynamics upon agonist binding. Such species differences necessitate careful interpretation of preclinical data when extrapolating to human therapeutic contexts.
The concept of receptor co-expression reveals another layer of complexity in NECA's actions. In brain regions with high A₁/A₂ₐ co-expression, such as the hippocampus and basal ganglia, NECA produces concentration-dependent effects that reflect receptor density ratios [5]. At low concentrations (10-100 nM), NECA preferentially activates high-affinity A₁ receptors, producing neuronal inhibition. Higher concentrations (>200 nM) progressively engage lower-affinity A₂ₐ receptors, leading to excitatory modulation. This biphasic activity profile enables NECA to differentially modulate neuronal circuits based on local concentration gradients, a property particularly relevant to its effects on synaptic plasticity and neurotransmitter release [5].
The pharmacological activity of NECA at adenosine receptors is significantly modulated by allosteric regulators that bind to topographically distinct sites from the orthosteric binding pocket. These modulators induce conformational changes that either enhance (positive allosteric modulators) or diminish (negative allosteric modulators) NECA's efficacy and binding kinetics [3] [6] [7].
Positive allosteric modulators for adenosine A₁ receptors, such as 2-amino-4,5-dimethyl-3-thienyl-[3-(trifluoromethyl)phenyl]methanone (PD 81,723) and its derivatives, slow the dissociation kinetics of NECA from the receptor. This stabilization of the receptor-agonist complex occurs through an allosteric site located near the junction of transmembrane helices 3, 6, and 7 [3] [6]. Mechanistically, PD 81,723 increases the proportion of A₁ receptors existing in the high-affinity state for NECA, effectively amplifying its inhibitory effects on cyclic adenosine monophosphate production at submaximal concentrations. Structural analogs of PD 81,723 featuring 3-naphthoyl substitutions demonstrate enhanced allosteric activity, increasing NECA binding by 149% in human A₁ receptor preparations compared to 51% with the parent compound [3].
Allosteric modulation of A₃ adenosine receptors presents unique therapeutic opportunities. The compound LUF6000 (N-(3,4-dichlorophenyl)-2-cyclohexyl-1H-imidazo[4,5-c]quinolin-4-amine) acts as an allosteric enhancer at A₃ receptors, increasing both the binding affinity and functional efficacy of NECA in cell-based assays [3] [7]. This allosteric site appears distinct from the orthosteric binding pocket, located within an intracellular receptor domain that influences G protein coupling efficiency. The therapeutic relevance of this modulation lies in potentially achieving tissue-selective enhancement of adenosine signaling without systemic activation, particularly in pathological conditions involving ischemia or inflammation where localized adenosine concentrations are elevated [3] [7].
Receptor desensitization following prolonged NECA exposure involves multiple molecular mechanisms:
In aging neuronal systems, prolonged exposure to elevated adenosine concentrations induces additional adaptive changes. Chronic A₁ receptor activation by endogenous adenosine enhances clathrin-mediated internalization of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors in hippocampal neurons, contributing to synaptic depression and impaired long-term potentiation [5]. This mechanism may underlie age-related cognitive changes and represents a point where adenosine receptor signaling intersects with glutamatergic neurotransmission.
Allosteric modulators demonstrate potential for counteracting pathological desensitization. Positive allosteric modulators such as LUF6000 reduce the half-maximal effective concentration (EC₅₀) of NECA at A₃ receptors while simultaneously attenuating receptor desensitization in sustained presence of agonist [3]. This dual effect—enhancing agonist potency while stabilizing receptor conformation—offers significant therapeutic advantages over orthosteric agonists alone, particularly in chronic conditions requiring prolonged receptor modulation.
The interplay between allosteric modulation and receptor desensitization mechanisms presents promising avenues for developing novel therapeutic strategies that maximize adenosine receptor signaling efficiency while minimizing adaptive downregulation. Current research focuses on hybrid molecules combining orthosteric agonist and allosteric modulator functionalities to achieve spatial and temporal control of adenosine receptor activation, potentially overcoming limitations observed with traditional orthosteric agonists like NECA [3] [7].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2